molecular formula C18H12Br2N4O2 B3455522 (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE CAS No. 303215-75-0

(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B3455522
CAS No.: 303215-75-0
M. Wt: 476.1 g/mol
InChI Key: PLZMWTMLSKTOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the class of indole derivatives This compound is characterized by the presence of bromine atoms and methyl groups attached to an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Condensation Reactions: The formation of the hydrazone linkage involves the condensation of the brominated indole derivative with hydrazine or a hydrazone precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in organic electronics, photovoltaics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **(3Z)-6-CHLORO-3-{2-[(3Z)-6-CHLORO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **(3Z)-6-FLUORO-3-{2-[(3Z)-6-FLUORO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of this compound lies in its specific bromine substitution pattern and the presence of the hydrazone linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-3-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-5-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N4O2/c1-7-3-9-13(5-11(7)19)21-17(25)15(9)23-24-16-10-4-8(2)12(20)6-14(10)22-18(16)26/h3-6,21,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZMWTMLSKTOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC3=C4C=C(C(=CC4=NC3=O)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

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